3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide
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Overview
Description
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a hexahydroisoquinoline core with a keto group at the 3-position and a carboxamide group at the 4-position. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction proceeds in anhydrous ethanol in the presence of sodium ethoxide as a base . The reaction conditions are mild, typically carried out at room temperature, leading to the formation of the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Contains a thioxo group instead of an oxo group.
1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline: Similar core structure with a methyl group at the 1-position.
Uniqueness
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Biological Activity
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide (CAS No. 102236-82-8) is a compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H11NO3 |
Molar Mass | 193.2 g/mol |
Melting Point | 221 °C (decomp) |
Boiling Point | 553.6 ± 42.0 °C (Predicted) |
Density | 1.35 ± 0.1 g/cm³ (Predicted) |
pKa | 3.39 ± 0.20 (Predicted) |
Hazard Class | Irritant |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hexahydroisoquinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
- Staphylococcus aureus : Demonstrated potent antibacterial activity comparable to standard antibiotics like ampicillin.
- Escherichia coli : Effective against both gram-positive and gram-negative bacteria.
In a study evaluating a series of related compounds, several exhibited pronounced activity against these pathogens alongside moderate antifungal activity .
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines:
- Human Colon Carcinoma (HT29) : Notable cytotoxic effects observed.
- Hepatocellular Carcinoma (Hep-G2) : Significant inhibition of cell proliferation.
- Breast Adenocarcinoma (MCF7) : Effective in reducing cell viability.
Among the tested compounds, specific analogs showed remarkable cytotoxic efficiency, suggesting potential as dual-action antimicrobial and anticancer agents .
Case Studies
A systematic evaluation involving the synthesis and biological testing of various hexahydroquinoline derivatives revealed that compounds similar to this compound could serve as promising candidates for further development in both antimicrobial and anticancer therapies.
- Study on Antimicrobial Activity : A series of hexahydroquinolines were synthesized and tested against common pathogens. Compounds exhibiting the highest efficacy were further analyzed for their mechanism of action.
- Cytotoxicity Evaluation : In vitro studies conducted on cancer cell lines demonstrated that certain derivatives led to apoptosis in targeted cells while sparing normal cells.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)8-7-4-2-1-3-6(7)5-12-10(8)14/h5H,1-4H2,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXNSQNFMIPAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC=C2C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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